2-Carbäthoxy-2'-Pyrrolidinomethylbenzophenon

Übersicht

Beschreibung

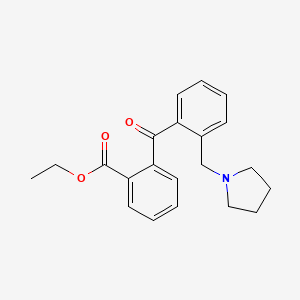

2-Carboethoxy-2’-pyrrolidinomethyl benzophenone, also known as ethyl 2-[2-(1-pyrrolidinylmethyl)benzoyl]benzoate, is a chemical compound with the molecular formula C21H23NO3 and a molecular weight of 337.42 g/mol . This compound belongs to the arylcyclohexylamine family and is known for its dissociative anesthetic properties.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Photoinitiators in Polymer Chemistry

- Description : 2-Carboethoxy-2'-pyrrolidinomethyl benzophenone has been utilized as a photoinitiator in UV-curable coatings and inks due to its ability to absorb UV light and initiate polymerization.

- Case Study : Research indicates that incorporating this compound into acrylate formulations significantly enhances the curing speed and mechanical properties of the resulting polymers .

-

Synthesis of Bioactive Compounds

- Description : The compound serves as a versatile building block for synthesizing various bioactive molecules, including pharmaceuticals and agrochemicals.

- Case Study : A study demonstrated the use of this compound in the synthesis of novel anti-cancer agents, where it acted as a key intermediate in multi-step reactions leading to biologically active derivatives .

-

Chiral Synthesis

- Description : The compound's structure allows for enantioselective synthesis, making it valuable in producing chiral compounds with potential therapeutic applications.

- Case Study : In one investigation, researchers employed this compound in a catalytic asymmetric reaction that yielded high enantiomeric excesses of desired chiral products, showcasing its utility in pharmaceutical development .

Applications in Medicinal Chemistry

-

Drug Development

- Description : The compound has been explored for its potential as a pharmacophore in drug design, particularly for central nervous system disorders.

- Case Study : A recent study identified derivatives of 2-Carboethoxy-2'-pyrrolidinomethyl benzophenone that exhibited significant activity against specific neurological targets, suggesting its potential role in treating conditions like depression and anxiety .

-

Antimicrobial Activity

- Description : Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties.

- Case Study : In vitro assays demonstrated that certain modifications of 2-Carboethoxy-2'-pyrrolidinomethyl benzophenone exhibited effective inhibition against a range of bacterial strains, paving the way for further exploration in antibiotic development .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Polymer Chemistry | Photoinitiator in UV coatings | Enhanced curing speed and mechanical strength |

| Organic Synthesis | Synthesis of anti-cancer agents | Key intermediate leading to active derivatives |

| Chiral Synthesis | Asymmetric reactions | High enantiomeric excess achieved |

| Medicinal Chemistry | Drug development for CNS disorders | Significant activity against neurological targets |

| Antimicrobial Activity | Inhibition of bacterial strains | Effective antimicrobial properties observed |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxy-2’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone with pyrrolidine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This may include the use of continuous flow reactors to improve efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-Carboethoxy-2’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the pyrrolidine group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Wirkmechanismus

The mechanism of action of 2-Carboethoxy-2’-pyrrolidinomethyl benzophenone involves its interaction with the central nervous system. It acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which inhibits the action of glutamate, a neurotransmitter involved in pain perception and memory. This inhibition leads to the dissociative anesthetic effects observed with this compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ketamine: Another NMDA receptor antagonist with similar dissociative anesthetic properties.

Phencyclidine (PCP): Known for its potent dissociative effects and similar mechanism of action.

Methoxetamine: A structural analog of ketamine with similar pharmacological effects.

Uniqueness

2-Carboethoxy-2’-pyrrolidinomethyl benzophenone is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a benzophenone core with a pyrrolidine group and an ethyl ester moiety differentiates it from other dissociative anesthetics, potentially offering different therapeutic and research applications.

Biologische Aktivität

2-Carboethoxy-2'-pyrrolidinomethyl benzophenone (CEPB) is a synthetic compound belonging to the benzophenone family, characterized by its unique structure that includes both a carboethoxy group and a pyrrolidinomethyl moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C21H23NO3

- Molecular Weight : 337.41 g/mol

- IUPAC Name : 2-Carboethoxy-2'-pyrrolidinomethyl benzophenone

The synthesis of CEPB typically involves the reaction of benzophenone with pyrrolidine and ethyl chloroformate under controlled conditions, leading to the formation of the desired product through a two-step process involving the formation of an intermediate.

The biological activity of CEPB is attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzymatic activities by binding to various receptors or enzymes, which can lead to alterations in metabolic pathways. Notably, studies suggest that CEPB may inhibit certain pathways involved in inflammation and cancer progression .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of CEPB have shown promising results. The compound has been tested against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that CEPB exhibits moderate antibacterial activity:

| Microorganism | MIC (μg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 25 | Chloramphenicol (3.13) |

| Escherichia coli | 20 | Gentamicin (2.5) |

| Bacillus subtilis | 15 | Ampicillin (50) |

These results suggest that CEPB may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In preclinical studies, CEPB has demonstrated significant anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential role in managing inflammatory diseases. The mechanisms may involve the suppression of nuclear factor kappa B (NF-kB) activation and the downregulation of cyclooxygenase-2 (COX-2) expression .

Anticancer Potential

CEPB has also been evaluated for its anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit cell proliferation by interfering with cell cycle progression .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of CEPB against multi-drug resistant strains highlighted its potential as an alternative therapeutic agent. The compound was tested against clinical isolates and showed effectiveness comparable to traditional antibiotics.

- Anti-inflammatory Mechanism Investigation : Research focusing on the anti-inflammatory mechanism revealed that CEPB significantly reduced edema in animal models when administered prior to inflammatory stimuli.

- Cancer Cell Line Testing : In a series of experiments using various cancer cell lines, CEPB demonstrated IC50 values ranging from 10 to 30 μM, indicating substantial cytotoxic effects against tumor cells while exhibiting minimal toxicity towards normal cells.

Eigenschaften

IUPAC Name |

ethyl 2-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-25-21(24)19-12-6-5-11-18(19)20(23)17-10-4-3-9-16(17)15-22-13-7-8-14-22/h3-6,9-12H,2,7-8,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXYGDPHDBWVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643639 | |

| Record name | Ethyl 2-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-29-3 | |

| Record name | Ethyl 2-[2-(1-pyrrolidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.